Stalevo

Description

Properties

CAS No. |

745835-09-0 |

|---|---|

Molecular Formula |

C33H40N6O13 |

Molecular Weight |

728.7 g/mol |

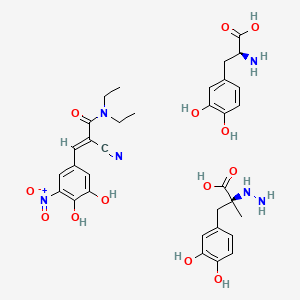

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide;(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |

InChI |

InChI=1S/C14H15N3O5.C10H14N2O4.C9H11NO4/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h5-7,18-19H,3-4H2,1-2H3;2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/b10-5+;;/t;10-;6-/m.00/s1 |

InChI Key |

OTVUCEMFRGJEMR-FTXVUGNJSA-N |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Origin of Product |

United States |

Mechanistic Principles of Enzyme Inhibition Within the Stalevo System

Levodopa (B1675098): Central Dopaminergic Precursor Dynamics

Levodopa (L-DOPA) serves as a crucial precursor to the neurotransmitter dopamine (B1211576). Unlike dopamine, which cannot readily cross the blood-brain barrier (BBB), levodopa is able to enter the central nervous system (CNS) via active transport mechanisms, specifically the large neutral amino acid transporter (LAT). patsnap.combiorxiv.org Once within the brain, levodopa is converted to dopamine, primarily in the remaining dopaminergic neurons in the striatum, to replenish depleted levels characteristic of Parkinson's disease. patsnap.comscirp.org

Enzymatic Conversion Pathways in Neural Systems

Within the neural systems, levodopa undergoes enzymatic conversion to dopamine primarily through the action of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). wikipedia.org This enzyme is found in dopaminergic neurons and catalyzes the removal of a carboxyl group from levodopa to form dopamine. patsnap.comscirp.orgwikipedia.org Pyridoxal (B1214274) 5′-phosphate (PLP), a form of vitamin B6, is a required cofactor for the activity of AADC. wikipedia.orgdovepress.com

While the primary goal is the conversion of levodopa to dopamine within the brain, levodopa is also metabolized by other enzymes in both the CNS and periphery. Catechol-O-methyltransferase (COMT) is another significant enzyme involved in levodopa metabolism, O-methylating levodopa to 3-O-methyldopa (3-OMD). patsnap.comdiva-portal.orgresearchgate.netdrugbank.com Unlike dopamine, 3-OMD is not a functional neurotransmitter and can compete with levodopa for transport across the BBB, potentially affecting levodopa availability in the brain. researchgate.netdrugbank.com Monoamine oxidase (MAO) is primarily involved in the metabolism of dopamine and other monoamines, breaking them down into inactive metabolites. scirp.orgresearchgate.net

In the brain, the conversion of levodopa to dopamine by AADC in dopaminergic neurons is a key step in restoring dopaminergic function. diva-portal.org However, in advanced Parkinson's disease, with significant loss of dopaminergic neurons, other cell types with AADC activity, such as serotonergic terminals, endothelial cells, glial cells, and some non-aminergic neurons, can also convert exogenous levodopa to dopamine. frontiersin.org This conversion in non-dopaminergic cells may contribute to motor complications observed with long-term levodopa therapy. frontiersin.orgajmc.com

Carbidopa (B1219): Peripheral Aromatic L-Amino Acid Decarboxylase Inhibition

Carbidopa is a crucial component in the management of Parkinson's disease, primarily due to its ability to inhibit the enzyme AADC. drugbank.compatsnap.comwikipedia.org Its mechanism of action is centered on preventing the premature conversion of levodopa to dopamine in the peripheral tissues, outside the brain. patsnap.comwikipedia.org

Mechanism of Peripheral DOPA Decarboxylase Selectivity

Carbidopa selectively inhibits peripheral AADC because it does not effectively cross the blood-brain barrier. drugbank.compatsnap.comwikipedia.orgebmconsult.com This selective inhibition is critical; if carbidopa were to inhibit AADC within the brain, it would prevent the necessary conversion of levodopa to dopamine in the CNS, thus negating the therapeutic effect. patsnap.comebmconsult.com By limiting its action to the periphery, carbidopa ensures that a greater proportion of administered levodopa remains available to be transported across the BBB into the brain. drugbank.compatsnap.comwikipedia.org

Molecular Interactions with DOPA Decarboxylase and Co-factors (e.g., Pyridoxal 5′-Phosphate)

Carbidopa exerts its inhibitory effect on AADC through molecular interactions, particularly with the enzyme's required cofactor, pyridoxal 5′-phosphate (PLP). dovepress.comdovepress.com Carbidopa is documented to bind irreversibly to PLP, the active form of vitamin B6. dovepress.comdovepress.comnih.gov This binding effectively deactivates PLP and, consequently, inhibits the function of PLP-dependent enzymes like AADC. dovepress.comdovepress.comnih.gov The interaction between carbidopa and PLP is strong, and once the enzyme-inhibitor complex forms, the substrate (levodopa) is unable to displace the inhibitor. guidetopharmacology.org This irreversible binding contributes to the sustained inhibitory effect of carbidopa on peripheral AADC activity. dovepress.comdovepress.com

Impact on Systemic Levodopa Bioavailability and Distribution

The inhibition of peripheral AADC by carbidopa significantly impacts the systemic bioavailability and distribution of levodopa. When levodopa is administered alone, a substantial amount is rapidly converted to dopamine in the gastrointestinal tract and peripheral circulation by AADC. patsnap.comebmconsult.com This peripheral conversion reduces the amount of levodopa available to cross the BBB and reach the brain. patsnap.comresearchgate.net

By inhibiting peripheral AADC, carbidopa prevents this extensive first-pass metabolism of levodopa. drugbank.compatsnap.comwikipedia.org This results in higher plasma concentrations of levodopa and a longer plasma half-life, allowing more levodopa to reach the systemic circulation and subsequently be transported into the brain. drugbank.comwikipedia.orgfda.gov Studies have shown that the coadministration of carbidopa with levodopa can increase the half-life of levodopa by more than 1.5 times. drugbank.com The presence of carbidopa reduces the amount of levodopa required to achieve a given therapeutic response by approximately 75%. wikipedia.orgfda.gov This increased bioavailability and altered distribution profile lead to enhanced delivery of levodopa to the CNS. patsnap.comwikipedia.org

Research findings illustrate this impact. For instance, without enzyme inhibitors, only about 1-3% of orally administered levodopa reaches the brain. researchgate.net The coadministration with a peripheral decarboxylase inhibitor like carbidopa considerably increases the bioavailability of levodopa, allowing more to pass the BBB. diva-portal.org

| Effect of Carbidopa on Levodopa Pharmacokinetics | Without Carbidopa | With Carbidopa |

| Levodopa Bioavailability (reaching brain) | ~1-3% researchgate.net | Increased significantly diva-portal.org |

| Levodopa Plasma Half-life | ~50 minutes wikipedia.org | ~1.5 hours or more drugbank.comwikipedia.orgfda.gov |

| Levodopa Dose Required for Response | Higher | Reduced by ~75% wikipedia.orgfda.gov |

Non-Central Nervous System Permeability Dynamics

A key characteristic of carbidopa is its limited permeability across the blood-brain barrier. diva-portal.orgdrugbank.compatsnap.comwikipedia.orgebmconsult.com This property is fundamental to its selective action on peripheral AADC. Carbidopa's molecular structure and properties restrict its passage into the CNS, ensuring that it primarily exerts its inhibitory effects in extracerebral tissues, such as the gastrointestinal tract, liver, and kidneys, where peripheral conversion of levodopa occurs. diva-portal.orgwikipedia.orgebmconsult.comresearchgate.net

Entacapone (B1671355): Catechol-O-Methyltransferase Inhibition

Entacapone is a key component of Stalevo, acting specifically on the COMT enzyme. wikipedia.orgfda.govhres.ca Its mechanism of action is centered on inhibiting the O-methylation of catechols, including levodopa. fda.govhres.ca

Reversible and Selective Inhibition of COMT

Entacapone is characterized as a selective and reversible inhibitor of COMT. wikipedia.orgfda.govhres.cancats.io It belongs to the class of nitrocatechols. ncats.io Studies in healthy volunteers have demonstrated that entacapone reversibly inhibits human erythrocyte COMT activity after oral administration. fda.govhres.ca The inhibition is dose-dependent, with a 200 mg single dose resulting in an average of 65% maximum inhibition of erythrocyte COMT activity, which returns to baseline levels within 8 hours. fda.gov An 800 mg single dose showed a maximum inhibition of 82%. fda.govhres.ca

Impact on Levodopa Metabolism to 3-O-Methyldopa (3-OMD)

In the presence of a DDC inhibitor like carbidopa, COMT becomes the primary enzyme responsible for the metabolism of levodopa. fda.govhres.ca COMT catalyzes the transfer of a methyl group to levodopa, converting it to 3-O-methyldopa (3-OMD). fda.govhres.ca Entacapone inhibits this metabolic pathway, thereby decreasing the degradation of levodopa in peripheral tissues. hres.caeuropa.eu This inhibition of levodopa metabolism to 3-OMD leads to more sustained plasma concentrations of levodopa. hres.ca Clinical studies have shown that entacapone treatment consistently lowers 3-OMD levels. medscape.com For instance, after 7 days of treatment with entacapone, the area under the curve (AUC) of 3-O-methyldopa decreased by 44% compared to treatment with levodopa alone. neurology.org

COMT Isozyme Distribution and Functional Significance in Peripheral Tissues

COMT is widely distributed throughout various mammalian organs, with the highest activity observed in the liver and kidney. fda.gov It is also found in the heart, lungs, smooth and skeletal muscles, intestinal tract, reproductive organs, various glands, adipose tissue, skin, blood cells, and neuronal tissues, particularly in glial cells. fda.gov In humans, entacapone primarily inhibits the COMT enzyme in peripheral tissues. fda.govhres.caeuropa.eu The COMT activity is notably high in the gut, which is a primary site for the O-methylation of levodopa. medscape.com Entacapone effectively blocks duodenal COMT activity for a few hours and significantly inhibits liver and erythrocyte activity, limiting the breakdown of catechols like levodopa in the gut and blood. medscape.com While entacapone enters the central nervous system to a minimal extent in animals and has shown central COMT inhibition in those studies, its effects on central COMT activity in humans have not been studied. hres.ca

Comparative Mechanistic Analysis with Other COMT Inhibitors (e.g., Tolcapone (B1682975), Opicapone)

Entacapone is one of several COMT inhibitors used in the management of Parkinson's disease, alongside tolcapone and opicapone (B609759). tandfonline.com These inhibitors share the common mechanism of blocking the peripheral metabolism of levodopa by the COMT enzyme to increase levodopa efficiency. researchgate.net However, they differ in certain properties, particularly their ability to cross the blood-brain barrier and their duration of action. nih.govdovepress.com

Tolcapone, in contrast to entacapone and opicapone, is able to cross the blood-brain barrier due to its lipophilic structure, allowing it to inhibit COMT in both the periphery and the central nervous system. nih.govwikipedia.org Despite its central activity, tolcapone's clinical efficacy is thought to be mainly mediated through peripheral COMT inhibition and is dependent on the co-administration of exogenous levodopa. tandfonline.com Tolcapone has been associated with liver toxicity, which has limited its use in some countries. researchgate.netwikipedia.org

Opicapone is a third-generation COMT inhibitor designed to overcome some of the limitations of earlier compounds, such as the short duration of action of entacapone and the hepatotoxicity of tolcapone. dovepress.comwikipedia.org Opicapone is a long-acting inhibitor with a high binding affinity and a slow dissociation rate from the COMT enzyme, allowing for once-daily dosing. dovepress.com Animal studies comparing the three inhibitors showed that opicapone achieved a higher percentage of COMT inhibition and maintained it for a significantly longer duration compared to entacapone and tolcapone. dovepress.com For example, 9 hours after administration, opicapone maintained 91% COMT inhibition, while entacapone had no inhibition and tolcapone only 16%. dovepress.com In healthy subjects, opicapone demonstrated higher levodopa bioavailability throughout the day compared to entacapone. dovepress.com

Synergistic Enzymatic Modulation and Dopaminergic Pathway Enhancement

The combination of levodopa, carbidopa, and entacapone in this compound represents a synergistic approach to enhancing dopaminergic signaling in the brain. wikipedia.orgnih.gov By targeting different enzymatic steps in levodopa metabolism, the three components work together to increase the delivery and sustained availability of dopamine to the brain. wikipedia.orgnih.goveuropa.eu

Theoretical Basis for Sustained Dopaminergic Stimulation

The theoretical basis for sustained dopaminergic stimulation with this compound lies in its ability to provide more consistent and prolonged plasma concentrations of levodopa fda.govdrugbank.comhres.ca. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a depletion of dopamine in the striatum patsnap.comfda.gov. While levodopa therapy helps to replenish dopamine, the short half-life and fluctuating plasma levels of standard levodopa formulations can lead to pulsatile stimulation of striatal dopamine receptors unil.ch. This pulsatile stimulation is believed to contribute to the development of motor complications such as wearing-off and dyskinesias over time unil.chresearchgate.netima.org.il.

The inclusion of carbidopa and entacapone in this compound aims to mitigate these fluctuations and provide a more continuous dopaminergic stimulation drugbank.comhres.canih.gov. Carbidopa increases the amount of levodopa reaching the systemic circulation by inhibiting peripheral AADC patsnap.comwikipedia.org. Entacapone further enhances levodopa bioavailability by inhibiting peripheral COMT, which becomes the primary metabolic pathway for levodopa when AADC is inhibited drugbank.comfda.govhres.ca.

Research indicates that when 200 mg of entacapone is administered with levodopa/carbidopa, it increases the area under the curve (AUC) of levodopa by approximately 35% and prolongs the elimination half-life of levodopa from around 1.3 hours to 2.4 hours fda.govfda.govdroracle.ai. This results in higher and more sustained plasma levels of levodopa fda.govdrugbank.comhres.ca. Although the average peak levodopa plasma concentration (Cmax) and the time to reach it (Tmax) are generally unaffected by entacapone, the prolonged half-life leads to more consistent levodopa levels over a longer period fda.govfda.gov.

This altered pharmacokinetic profile is hypothesized to result in more constant dopaminergic stimulation in the brain fda.govdrugbank.comhres.ca. By providing a more stable supply of levodopa to the brain, where it is converted to dopamine, this compound aims to reduce the "off" periods experienced by patients as the effect of levodopa wears off patsnap.comresearchgate.netdroracle.ai. Clinical studies have shown that the addition of entacapone to levodopa/DDC inhibitor therapy can increase daily "on" time and reduce "off" time in patients experiencing motor fluctuations europa.eunih.gov.

The theoretical benefit of continuous dopaminergic stimulation is supported by preclinical and clinical evidence suggesting that it may reduce the risk of developing motor complications compared to therapies that result in more pulsatile stimulation unil.chima.org.ilneurology.org. While some studies, such as the STRIDE-PD trial, did not definitively prove that initial treatment with levodopa/carbidopa/entacapone delays the onset of dyskinesias compared to conventional levodopa/carbidopa, the pharmacokinetic advantages provided by entacapone contribute to the rationale for its use in maintaining more stable levodopa levels nih.gov.

The following table summarizes some pharmacokinetic parameters observed with the components of this compound:

| Compound | Peak Plasma Time (Tmax) | Elimination Half-Life (Oral) | Protein Binding |

| Levodopa | 0.6 - 2.4 hours medscape.com | 1.7 hours (range 1.1-3.2 hours) fda.gov | 10-30% medscape.com |

| Carbidopa | 2.5 - 3.4 hours fda.gov | 1.6 - 2 hours (range 0.7-4.0 hours) fda.gov | 36% medscape.com |

| Entacapone | 0.8 - 1.2 hours fda.gov | 0.4 - 0.7 hours (beta phase), 2.4 hours (gamma phase) fda.govdroracle.ai | 98% fda.govmedscape.com |

Data sources: fda.govmedscape.comfda.govdroracle.ai

The enhanced and prolonged plasma levels of levodopa achieved through the dual enzyme inhibition by carbidopa and entacapone are central to the theoretical basis of this compound providing more sustained dopaminergic stimulation, aiming to improve motor control and reduce fluctuations in patients with Parkinson's disease drugbank.comhres.caeuropa.eu.

Preclinical Pharmacokinetic Characterization and Modeling

Levodopa (B1675098) Pharmacokinetics in Non-Human Biological Systems

Levodopa (L-dopa) is a precursor to dopamine (B1211576) and is the primary active component for treating Parkinson's disease symptoms. Its pharmacokinetics are significantly influenced by peripheral metabolism.

Absorption and Systemic Distribution Profiles in Animal Models

In animal studies, such as those in rats, rabbits, and dogs, plasma levodopa decay curves following single intravenous injections have been observed to be triexponential. nih.gov The absorption of levodopa can be rapid, with time to peak plasma concentration (Tmax) occurring within 30 minutes after intramuscular administration in rabbits. jfda-online.com However, the oral absorption of levodopa in animal models can exhibit a comparatively high degree of interindividual variability. nih.gov This variability was substantially reduced when administered intraduodenally in rats. nih.gov The intraperitoneal route in rats also showed less variability compared to oral administration, with generally high absorption. nih.gov Administering levodopa intraperitoneally in a large volume of vehicle in rats resulted in a significantly higher extent and slower rate of absorption. nih.gov Levodopa is transported across biological membranes, including the intestinal mucosa and the blood-brain barrier, by a saturable facilitated transport system shared with other large neutral amino acids. nih.govresearchgate.net In plasma, levodopa protein binding is negligible, estimated to be around 10%-30%. hpra.iefda.gov

Metabolism and Elimination Kinetics in Preclinical Species

Levodopa undergoes extensive metabolism, primarily through two major enzymatic pathways: decarboxylation by aromatic amino acid decarboxylase (AADC) and O-methylation by catechol-O-methyltransferase (COMT). hpra.iempa.sediva-portal.org In the periphery, approximately 70% of levodopa is decarboxylated to dopamine, and about 10% is O-methylated by COMT when no enzyme inhibitors are co-administered. diva-portal.org This extensive peripheral metabolism limits the amount of levodopa available to cross the blood-brain barrier. diva-portal.org Metabolites of dopamine are rapidly excreted, with a large percentage of a radioactively labeled dose recovered in urine within 24 hours in animal studies. inchem.org When administered with a decarboxylase inhibitor like carbidopa (B1219), the elimination half-life for levodopa in animals is approximately 1.5 hours. hpra.iempa.se Studies in rats, rabbits, and dogs showed that while a decarboxylase inhibitor (benserazide) decreased total plasma clearance and apparent volume of distribution of levodopa, it did not change the rate constant of the terminal phase of the plasma decay curve, meaning it did not alter the plasma half-life significantly in these specific experiments. nih.gov

Carbidopa Pharmacokinetics in Non-Human Biological Systems

Carbidopa is a peripheral AADC inhibitor that is co-administered with levodopa to reduce its peripheral metabolism, thereby increasing the amount of levodopa available to the brain.

Absorption and Distribution Characteristics in Preclinical Models

When administered orally in combination with levodopa, 40-70% of the administered dose is absorbed. drugbank.com Once absorbed, carbidopa shows a bioavailability of 58%. drugbank.com The volume of distribution reported for the combination therapy of carbidopa/levodopa is 3.6 L/kg. drugbank.comnih.gov Carbidopa is widely distributed in tissues but does not cross the blood-brain barrier to a significant extent. hpra.iedrugbank.comnih.gov After one hour, carbidopa is found mainly in the kidney, lungs, small intestine, and liver. drugbank.com Carbidopa is approximately 36% bound to plasma protein. hpra.iefda.gov

Metabolic Fate and Excretion Pathways in Animal Studies

The major metabolic pathway for carbidopa involves the loss of the hydrazine (B178648) functional group. drugbank.comnih.gov Several metabolites are formed, including 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid. drugbank.comnih.gov In animal studies, 66% of the administered dose of carbidopa was eliminated via the urine, while 11% was found in feces. drugbank.comnih.gov These studies in animals showed a higher percentage of urinary excretion compared to observations in humans. drugbank.com Carbidopa is metabolized to two main metabolites which are primarily eliminated in the urine, either unchanged or as glucuronide conjugates. fda.govmpa.se Unchanged carbidopa accounts for 30% of the total urinary excretion. fda.govmpa.se Animal studies have also shown the excretion of carbidopa in breast milk. hpra.iefda.govmpa.se

Entacapone (B1671355) Pharmacokinetics in Non-Human Biological Systems

Entacapone is a selective, reversible COMT inhibitor that is used as an adjunct to levodopa and carbidopa therapy to further reduce the peripheral O-methylation of levodopa.

Entacapone is rapidly absorbed after oral administration, with peak concentration typically reached in about one hour. nih.govmedsafe.govt.nzeuropa.eufda.goveuropa.eu It is subject to extensive first-pass metabolism, resulting in an absolute bioavailability of about 35% after an oral dose. nih.govmedsafe.govt.nzeuropa.eufda.goveuropa.eu Food does not significantly affect the absorption of entacapone. medsafe.govt.nzeuropa.eufda.goveuropa.eu After absorption, entacapone is rapidly distributed to peripheral tissues, with a small volume of distribution at steady state (20 L). medsafe.govt.nzeuropa.eufda.goveuropa.eu It does not distribute widely into tissues due to high plasma protein binding, primarily to albumin, with an unbound fraction of about 2.0% in human plasma at therapeutic concentrations. medsafe.govt.nzeuropa.eufda.goveuropa.eu Based on in vitro studies, the plasma protein binding of entacapone is 98% over a certain concentration range. fda.govfda.govhres.ca

Entacapone is almost completely metabolized prior to excretion, with only a very small amount (0.2% of dose) found unchanged in urine. nih.govfda.govfda.gov The main metabolic pathway is isomerization to the cis-isomer, followed by direct glucuronidation of both the parent compound and the cis-isomer. fda.govfda.govhres.ca The glucuronide conjugate is inactive. fda.govfda.gov While approximately 10% of the entacapone dose is excreted in urine as parent compound and conjugated glucuronide, biliary excretion appears to be the major route of excretion. nih.govfda.gov It is estimated that 80-90% of the dose is excreted in feces, although this has not been confirmed in humans. medsafe.govt.nzeuropa.euhres.ca Approximately 10-20% is excreted in urine, with only traces of unchanged entacapone found in urine. medsafe.govt.nzeuropa.eu The major part (95%) of the product excreted in urine is conjugated with glucuronic acid. medsafe.govt.nzeuropa.eu In animal studies, entacapone has been shown to be excreted into maternal rat milk. fda.govnih.govmedsafe.govt.nzeuropa.eufda.goveuropa.eufda.gov The elimination of entacapone is mainly via non-renal metabolic routes. medsafe.govt.nzeuropa.eu The elimination half-life is short, ranging from 0.4 to 0.7 hours based on the beta-phase. nih.govfda.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Levodopa | 6047 |

| Carbidopa | 38101 |

| Entacapone | 5281081 |

Interactive Data Tables

Absorption Dynamics and Bioavailability in Animal Models

The absorption characteristics of levodopa, carbidopa, and entacapone have been investigated in various animal species. Levodopa is primarily absorbed in the small intestine. nih.gov While specific animal model bioavailability data for the Stalevo combination is not extensively detailed in the provided search results, information on the individual components and their interactions in preclinical settings is available.

Studies in beagle dogs examining the effects of carbidopa and entacapone pretreatment on intravenously administered levodopa revealed insights into levodopa levels in blood plasma and muscle extracellular fluid (ECF). nih.gov Blood plasma levodopa levels declined biexponentially, while a monoexponential decline was observed in muscle ECF. nih.gov Pretreatment with carbidopa did not significantly affect levodopa pharmacokinetic parameters in blood plasma but increased the area under the concentration versus time curve (AUC) and elimination half-life (t1/2) of levodopa in muscle ECF. nih.gov

Entacapone is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 1 hour in humans, and an absolute bioavailability of around 35% after oral administration. fda.gov Food does not significantly affect entacapone absorption. fda.gov While these specific values are from human data, they provide context for the expected rapid absorption in mammals.

Distribution and Tissue Affinity Studies in Preclinical Species

The distribution of levodopa, carbidopa, and entacapone has been examined in preclinical models. Levodopa has a moderately small volume of distribution. hres.ca Carbidopa's distribution volume is not specifically detailed in the provided texts. hres.ca Entacapone has a small volume of distribution at steady state after intravenous injection (20 L). fda.govhres.ca Entacapone does not distribute widely into tissues due to its high plasma protein binding, approximately 98%, primarily to serum albumin. fda.govhres.cahres.canovartis.com

Animal studies have indicated that entacapone enters the central nervous system (CNS) to a minimal extent but has been shown to inhibit central COMT activity in animals. fda.govhres.canovartis.com Carbidopa and entacapone have been shown to be excreted in the milk of animals. europa.eunps.org.aumedsafe.govt.nzmedsafe.govt.nz

Metabolic Transformation and Elimination Routes in Non-Human Systems

Levodopa undergoes extensive metabolism, with the most important pathways being decarboxylation by dopa decarboxylase (DDC) and O-methylation by catechol-O-methyltransferase (COMT). hres.caeuropa.eu

Carbidopa is metabolized into two main metabolites that are excreted in urine as glucuronides and unconjugated compounds, with unchanged carbidopa accounting for 30% of the total urinary excretion. hres.ca

Entacapone undergoes extensive metabolism, mainly in the liver. hres.cahres.ca The primary metabolic pathway is isomerization to the cis-isomer, followed by direct glucuronidation of the parent compound and the cis-isomer. fda.govhres.cahres.ca The glucuronide conjugate is inactive. fda.govhres.cahres.ca Elimination of entacapone occurs mainly via non-renal metabolic pathways, with an estimated 80-90% of the dose excreted in feces and approximately 10-20% in urine. fda.govhres.caeuropa.euwikipedia.org Only a very small amount (0.2% of the dose) of unchanged entacapone is found in urine. fda.gov

In beagle dogs, entacapone had a pronounced inhibitory effect on the formation of 3-O-methyldopa (3-OMD), a metabolite of levodopa, resulting in a significant reduction of its AUC in both blood plasma and muscle ECF. nih.gov

Influences on Levodopa Pharmacokinetics in Preclinical Co-administration Studies

Preclinical studies have demonstrated the significant impact of carbidopa and entacapone on levodopa pharmacokinetics. Carbidopa, a peripheral DDC inhibitor, reduces the peripheral metabolism of levodopa to dopamine, thus increasing the amount of levodopa available to reach the central nervous system. europa.eu

In beagle dogs, pretreatment with carbidopa enhanced the accumulation of 3-OMD and dopamine in muscle ECF but decreased L-3,4-dihydroxyphenylacetic acid (DOPAC) in both blood plasma and muscle ECF. nih.gov The combination of carbidopa and entacapone further enhanced the Tmax of levodopa in muscle ECF compared to carbidopa alone. nih.gov The elimination half-life and volume of distribution of levodopa in blood plasma, and its AUC and t1/2 in muscle ECF, were substantially enhanced with the carbidopa and entacapone combination. nih.gov These results suggest a levodopa-sparing effect of carbidopa in skeletal muscle, which is further enhanced by entacapone. nih.gov

Entacapone, a selective and reversible COMT inhibitor, decreases the degradation of levodopa in peripheral tissues by inhibiting its metabolism to 3-OMD. hres.ca This leads to more sustained plasma concentrations of levodopa. hres.ca Preclinical and clinical studies have consistently shown that entacapone treatment lowers 3-OMD levels. medscape.com In animal models, elevation in 3-OMD levels has been shown to reduce the amount of dopamine released in response to levodopa loading, possibly due to presynaptic actions. medscape.com

Studies in MPTP-treated primates, a model for Parkinson's disease, showed that treatment with levodopa/carbidopa and entacapone produced less dyskinesia compared to levodopa/carbidopa alone, despite being equally effective. d-nb.info This suggests that the improved levodopa plasma profile achieved with COMT inhibitors may contribute to reducing motor complications in preclinical models. d-nb.info

Integrated Pharmacokinetic Modeling of this compound Components in Animal Models

While the provided search results discuss pharmacokinetic modeling of levodopa in patients researchgate.netualberta.ca and mention preclinical studies on the effects of entacapone and carbidopa on levodopa pharmacokinetics in animals nih.govd-nb.infoub.edu, detailed information specifically on integrated pharmacokinetic modeling of all three components (levodopa, carbidopa, and entacapone) together in animal models is limited in the provided snippets.

The preclinical data demonstrating how carbidopa and entacapone alter levodopa's AUC, Tmax, and half-life in animal models nih.gov are fundamental for building such integrated models. These models could help predict the optimal ratios and dosing strategies of the three components to achieve desired levodopa exposure levels in the brain and periphery in preclinical studies, potentially informing the development of new formulations or treatment strategies.

Table 1: Summary of Key Preclinical Pharmacokinetic Findings in Animal Models

| Compound | Animal Model | Finding | Source |

| Levodopa | Beagle Dog | Biexponential decline in blood plasma, monoexponential in muscle ECF after IV administration. | nih.gov |

| Levodopa | Rat, Monkey | Increased plasma and central bioavailability with COMT inhibition (Opicapone, another COMT inhibitor). | ub.edu |

| Carbidopa | Beagle Dog | Increased AUC and t1/2 of levodopa in muscle ECF; enhanced accumulation of 3-OMD and dopamine in muscle ECF. | nih.gov |

| Entacapone | Beagle Dog | Pronounced inhibition of 3-OMD formation in blood plasma and muscle ECF; further enhanced levodopa Tmax, t1/2, and AUC with carbidopa. | nih.gov |

| Entacapone | Various | Minimal CNS entry but shown to inhibit central COMT activity in animals. | fda.govhres.canovartis.com |

| Entacapone | Rat | Excreted in milk. | europa.eunps.org.aumedsafe.govt.nzmedsafe.govt.nz |

| Combination | MPTP Primate | Produced less dyskinesia compared to levodopa/carbidopa alone while being equally effective. | d-nb.info |

Advanced Analytical Methodologies for Stalevo Component Quantification in Research

Chromatographic Techniques for Multi-Component Analysis

Chromatography is a cornerstone of analytical chemistry for separating and quantifying components in complex mixtures. For the analysis of levodopa (B1675098), carbidopa (B1219), and entacapone (B1671355), high-performance liquid chromatography (HPLC) and its variants are widely utilized.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a prevalent technique for the simultaneous determination of levodopa, carbidopa, and entacapone in various research applications, including studies on drug release and formulation analysis. Several validated RP-HPLC methods have been developed for the concurrent quantification of these compounds in tablet dosage forms. wisdomlib.orgijpsr.comlongdom.orgthepharmajournal.comsphinxsai.com These methods typically involve using a reversed-phase column, such as a Hypersil BDS C18 or Cosmosil C18, and a mobile phase often consisting of a mixture of buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution modes. wisdomlib.orgijpsr.comlongdom.orgthepharmajournal.comsphinxsai.com UV detection is commonly employed, with wavelengths often set at 280 nm for levodopa and carbidopa, and 280 nm or 390 nm for entacapone, depending on the specific method and potential interferences. ijpsr.comlongdom.orgthepharmajournal.comnih.govresearchgate.netscienceopen.com

One reported RP-HPLC method for simultaneous estimation in tablets utilized a Hypersil BDS C18 column (250 x 4.6 mm, 5µm) with a mobile phase of Potassium Dihydrogen orthophosphate and Acetonitrile (95:5.0) at a flow rate of 1.0 mL/min and detection at 280 nm. researchgate.net Another method employed a Cosmosil 5PE-MS 150 x 4.6 mm, 5 µ column with a gradient of phosphate buffer pH 2.5 and methanol, detected at 280 nm. ijpsr.com A stability-indicating RP-HPLC method used a Hypersil BDS (250 x 4.6 mm, 5µm) column with 0.1% orthophosphoric acid buffer and acetonitrile containing 35% of 0.1% orthophosphoric acid (95:5 v/v%) as the mobile phase, a flow rate of 1.2 mL/min, column temperature at 30°C, and detection at 282 nm. sphinxsai.com

Research findings often include details on chromatographic parameters and method performance. For instance, a method developed for simultaneous estimation reported retention times of approximately 2.4 min for levodopa, 4.6 min for carbidopa, and 8.0 min for entacapone. sphinxsai.com Another RP-HPLC method achieved retention times of 2.27, 3.43, and 11.77 minutes for levodopa, carbidopa, and entacapone, respectively, using a Sunshell Fused Core C18 column (150 mm x 4.6 mm x 2.6 µm) with a gradient of Phosphate Buffer pH 3.0 and Methanol, flow rate of 1.0 ml/min, column temperature of 35ºC, and detection at 280 nm. thepharmajournal.com

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. UPLC methodologies have been developed for the analysis of entacapone and its related substances in combination with carbidopa and levodopa in finished dosage forms. researchgate.net A reported stability-indicating UPLC method utilized an ACQUITY UPLC with a BEH C18 column. researchgate.net The mobile phase consisted of 0.1% orthophosphoric acid (Mobile phase A) and acetonitrile with water (75:25 v/v%) (Mobile phase B) in a gradient method. researchgate.net This method was evaluated for the identification of process and unknown impurities and validated according to ICH guidelines. researchgate.net

Micellar Liquid Chromatography Approaches

Micellar Liquid Chromatography (MLC) is an alternative chromatographic technique that uses a mobile phase containing surfactants at concentrations above their critical micelle concentration. MLC methods have been developed for the simultaneous determination of levodopa, carbidopa, and entacapone in pharmaceuticals and biological matrices like human plasma. nih.govresearchgate.netresearchgate.net An MLC-UV method reported the resolution of the three drugs from the matrix within 7 minutes using an aqueous solution of 0.1 M sodium dodecyl sulphate, 10% n-propanol, and 0.3% triethylamine, adjusted to pH 2.8 with 0.02 M orthophosphoric acid, running under isocratic mode at 1.0 mL/min through a VP-ODS column with detection at 225 nm. nih.govresearchgate.netresearchgate.net This method offers advantages such as simple sample pretreatment involving dilution in a micellar solution followed by filtration and direct injection, without the need for extraction or purification steps. nih.govresearchgate.netresearchgate.net

Spectrophotometric and Chemometric Methods for Component Determination

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a simple and cost-effective approach for the analysis of levodopa, carbidopa, and entacapone. However, overlapping spectra can pose challenges for simultaneous determination. Chemometric methods are often employed in conjunction with spectrophotometry to overcome these issues and enable the analysis of complex mixtures without prior separation. ijcce.ac.irnih.govresearchgate.netijcce.ac.irresearchgate.netnih.govscienceforecastoa.com

Derivative spectrophotometry is one such technique that has been applied for the simultaneous multicomponent determination of these three compounds. ijcce.ac.irijcce.ac.ir This method utilizes the derivative spectra to eliminate absorption interferences and identify zero-crossing points where only one compound exhibits absorbance, allowing for its quantification. ijcce.ac.irijcce.ac.ir Calibration curves are drawn from the derivative signals, and the linear range for each compound is determined. ijcce.ac.irijcce.ac.ir

Chemometric methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) are powerful multivariate calibration techniques used for the simultaneous determination of components in mixtures with overlapping spectra. nih.govresearchgate.netnih.govscienceforecastoa.com These methods build a relationship between the spectral data and the concentrations of the analytes using a calibration set of mixtures. nih.govresearchgate.net Once calibrated, the model can predict the concentrations of the individual components in unknown samples based on their spectra. nih.govresearchgate.net Research has shown successful application of PCR and PLS for the determination of levodopa, carbidopa, and entacapone in ternary mixtures and pharmaceutical tablets. nih.govresearchgate.netresearchgate.netscienceforecastoa.com Other spectrophotometric approaches include double divisor-first derivative of ratio spectra and mean centering of ratio spectra methods. nih.govresearchgate.net

Electrophoretic and Thin-Layer Chromatographic Applications

While less frequently highlighted in the provided search results compared to HPLC and spectrophotometry, electrophoretic and thin-layer chromatographic (TLC) methods can also be applied in the analysis of pharmaceutical compounds. Electrophoretic techniques, such as micellar electrokinetic capillary chromatography (MEKC), have been reported for the determination of entacapone. researchgate.net TLC, often coupled with densitometry, can be used for qualitative or semi-quantitative analysis and can serve as a preliminary separation step or a complementary technique to confirm results obtained by other methods. Although specific detailed research findings on the application of electrophoresis or TLC for the simultaneous quantification of all three components of Stalevo were not extensively provided in the search snippets, these techniques remain part of the analytical chemistry landscape for pharmaceutical analysis.

Method Validation and System Suitability for Research Applications

Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose. wisdomlib.orgthepharmajournal.comsphinxsai.comnih.govresearchgate.netnih.govresearchgate.netijcce.ac.irresearchgate.neteuropa.euscispace.com Validation parameters typically assessed include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). wisdomlib.orgthepharmajournal.comsphinxsai.comnih.govresearchgate.netnih.govresearchgate.netijcce.ac.irscispace.com Research studies on the analytical methods for levodopa, carbidopa, and entacapone consistently report validation according to guidelines such as those from the International Conference on Harmonisation (ICH). wisdomlib.orgthepharmajournal.comsphinxsai.comnih.govresearchgate.netnih.govresearchgate.neteuropa.eu

Linearity is evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient of the calibration curve. wisdomlib.orgsphinxsai.comnih.govnih.govresearchgate.netijcce.ac.irijcce.ac.irscispace.com Reported linear ranges vary depending on the method and the specific compound. For instance, a derivative spectrophotometric method was linear in the range of 1-5 µg/mL for levodopa, 0.25-1.7 µg/mL for carbidopa, and 2-14 µg/mL for entacapone. ijcce.ac.irijcce.ac.ir An HPLC method showed linearity over a concentration range corresponding to 1.25 - 125 % label claim for all compounds (r² > 0.999). nih.gov An MLC method demonstrated linearity with r² > 0.998 over specific concentration ranges for each drug. nih.govresearchgate.net

Accuracy and precision are assessed through within-day and between-day tests, often expressed as relative standard deviation (RSD) or coefficient of variation (CV) and percentage error or recovery. wisdomlib.orgthepharmajournal.comsphinxsai.comijcce.ac.irijcce.ac.irscispace.com Acceptable limits for these parameters are typically defined by validation guidelines. ijcce.ac.irijcce.ac.ir

System suitability testing (SST) is an integral part of chromatographic analysis, performed before or during sample analysis to ensure the analytical system is functioning correctly and capable of producing reliable results. wisdomlib.orgpharmatimesofficial.compharmaguideline.comusp.orgpmda.go.jp SST parameters include retention time consistency, peak area repeatability (%RSD), tailing factor, resolution between peaks, and theoretical plates (column efficiency). wisdomlib.orgthepharmajournal.compharmatimesofficial.compharmaguideline.comusp.org Meeting the predefined acceptance criteria for these parameters confirms the suitability of the system for the intended analysis at the time of use. wisdomlib.orgpharmatimesofficial.compharmaguideline.comusp.orgpmda.go.jp

Research findings often include tables summarizing validation data, such as linearity ranges, LOD, LOQ, accuracy (recovery percentages), and precision (RSD values). While specific comprehensive data tables from the search results are not directly extractable as interactive tables in this format, the reported findings indicate that these analytical methods are rigorously validated to ensure their reliability for research applications.

Preclinical Pharmacological and Toxicological Investigations

In Vitro Studies on Enzyme Inhibition and Ligand Binding

Preclinical in vitro studies have characterized the inhibitory effects of carbidopa (B1219) and entacapone (B1671355) on key enzymes involved in levodopa (B1675098) metabolism: DOPA decarboxylase (DDC) and catechol-O-methyltransferase (COMT), respectively.

DOPA Decarboxylase Inhibition Kinetics (Carbidopa)

Carbidopa is a potent inhibitor of aromatic amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). nih.govdrugbank.com DDC is crucial for the biosynthesis of dopamine (B1211576) from levodopa and serotonin (B10506) from L-tryptophan. nih.govdrugbank.com Carbidopa primarily inhibits peripheral DDC and does not cross the blood-brain barrier to a significant extent. nih.govdrugbank.comkarger.com This peripheral inhibition prevents the premature conversion of levodopa to dopamine before it reaches the brain. nih.govdrugbank.comkarger.com Studies have shown that carbidopa binds to pig kidney DDC by forming a hydrazone linkage with pyridoxal (B1214274) 5′-phosphate (PLP), acting as a powerful irreversible inhibitor. plos.org

Catechol-O-Methyltransferase Inhibition Kinetics (Entacapone)

Entacapone is a selective and reversible inhibitor of COMT. novartis.comnovartis.comfda.govfda.govhres.cahres.ca COMT is an enzyme that catalyzes the transfer of a methyl group to catechol structures, including levodopa and catecholamines like dopamine, norepinephrine (B1679862), and epinephrine (B1671497). fda.govfda.govhres.cahres.ca In the presence of a DDC inhibitor like carbidopa, COMT becomes a major enzyme responsible for the peripheral metabolism of levodopa to 3-O-methyldopa (3-OMD). fda.govfda.govhres.cahres.ca

In vitro studies have demonstrated that entacapone potently inhibits COMT activity in various tissue preparations, including brain, duodenum, red blood cells, and liver, from both rats and humans. novartis.comhres.ca IC50 values, representing the concentration required for 50% inhibition, have been reported in the nanomolar to low micromolar range, indicating potent inhibition. novartis.comhres.ca For instance, IC50 values for entacapone against rat brain soluble COMT were as low as 0.01 µM, while values for rat liver soluble COMT were around 0.16 µM. novartis.comhres.ca The Ki value, reflecting the affinity of entacapone for the enzyme, was reported as 14 nM for rat liver soluble COMT. novartis.com Enzyme kinetic studies have confirmed that entacapone is a reversible inhibitor of COMT. novartis.comnovartis.comfda.govhres.ca

Table 1: In Vitro Enzyme Inhibition Potency of Entacapone

| Enzyme Source | IC50 (µM) | Ki (nM) | Reference |

| Rat brain soluble COMT | 0.01 | novartis.comhres.ca | |

| Rat liver soluble COMT | 0.16 | 14 | novartis.comhres.ca |

| Rat duodenal COMT | hres.ca | ||

| Rat red blood cell COMT | novartis.comhres.ca | ||

| Human red blood cell COMT | novartis.comhres.ca | ||

| Human liver COMT | novartis.comhres.ca |

Note: Specific Ki values for all sources were not consistently available in the provided snippets.

Animal Model Research on Neurotransmitter System Modulation

Preclinical research using various animal models has been instrumental in understanding how the components of Stalevo modulate neurotransmitter systems, particularly the dopaminergic pathway. Commonly used models include rodents with 6-hydroxydopamine (6-OHDA) lesions and primates treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which mimic aspects of Parkinson's disease pathology. ndineuroscience.comnih.govworldpdcongress.orgnih.govnih.gov

Dopaminergic Pathway Regulation in Preclinical Models

The primary goal of combining levodopa with carbidopa and entacapone is to enhance and prolong dopaminergic stimulation in the brain. Carbidopa's peripheral DDC inhibition increases the amount of levodopa available to cross the blood-brain barrier. pom.go.id Entacapone's peripheral COMT inhibition reduces the metabolism of levodopa to 3-OMD, a metabolite that can compete with levodopa for transport into the brain. karger.comfda.govfda.govhres.cahres.camedscape.compom.go.id This combined action leads to higher and more sustained plasma concentrations of levodopa, resulting in more constant dopaminergic stimulation in the brain. novartis.comhres.cahres.camedscape.com

Studies in animal models have confirmed these effects. Entacapone administered orally to rats caused a dose-dependent and sustained inhibition of 3-OMD formation in serum, leading to elevated levodopa concentrations. hres.ca In animal models of Parkinson's disease, entacapone in combination with carbidopa significantly improves and sustains the dopaminergic effect of levodopa therapy. novartis.comhres.ca For example, the locomotor activity of hypokinetic reserpine-treated mice was potentiated by oral entacapone administration. novartis.comhres.ca MPTP-treated primates treated with levodopa/carbidopa and entacapone showed improved effects compared to levodopa/benserazide therapy alone. ub.edu Preclinical studies also suggested that co-administration of entacapone with levodopa/carbidopa might delay the development of dyskinesias in animal models. nih.govtandfonline.commdpi.comnih.gov

While entacapone primarily acts peripherally, studies in animals have shown that it can inhibit central COMT activity to a minimal extent. novartis.comfda.govfda.govhres.cahres.cahres.ca This suggests a predominantly peripheral mechanism for enhancing levodopa availability to the brain.

Serotonergic and Noradrenergic System Interactions

DDC is also involved in the metabolism of L-tryptophan to serotonin. nih.govdrugbank.com Peripheral inhibition of DDC by carbidopa can therefore affect peripheral serotonin synthesis. However, the primary focus of preclinical studies related to this compound is on the dopaminergic system.

Regarding the noradrenergic system, physiological substrates of COMT include norepinephrine and epinephrine. fda.govfda.govhres.cahres.ca Entacapone's inhibition of COMT can affect the metabolism of these catecholamines. However, some sources indicate that serum levels of norepinephrine and epinephrine are not changed by entacapone. medscape.com The effects of entacapone on catecholestrogen metabolism are also not fully known. medscape.com While COMT is involved in the metabolism of norepinephrine, the primary impact of entacapone in the context of this compound is on prolonging the half-life of levodopa and thereby enhancing dopaminergic activity.

Table 2: Summary of Preclinical Findings in Animal Models

| Animal Model Used | Key Finding | Reference |

| Reserpine-treated mice | Potentiation of locomotor activity by oral entacapone with levodopa/carbidopa. | novartis.comhres.ca |

| MPTP-treated primates | Improved effects of levodopa/carbidopa therapy with entacapone; potential delay in dyskinesia onset. | nih.govub.edutandfonline.comnih.gov |

| 6-OHDA-lesioned rats/mice | Used to study dopaminergic pathway regulation and L-DOPA-induced dyskinesia; sensitive to dopaminergic agents. | ndineuroscience.comnih.govnih.govnih.gov |

| Rats (general) | Dose-dependent and sustained inhibition of 3-OMD formation by entacapone. | hres.ca |

| MitoPark mouse model (LID induction) | Used to recapitulate L-DOPA-induced dyskinesia. | mdpi.com |

Behavioral Phenotype Assessment in Animal Models

Animal models play a crucial role in understanding the behavioral aspects of Parkinson's disease (PD) and evaluating the efficacy of therapeutic interventions like the components of this compound. Rodent models, particularly rats and mice, are widely used due to the correlation between motor dysfunction and dopaminergic neuronal degeneration in the substantia nigra pars compacta (SNpc). nih.govmdpi.com These models can be induced pharmacologically using neurotoxins or through genetic manipulation. nih.govmdpi.com While neurotoxin-based models may not fully replicate the molecular similarities with human parkinsonism, they are valuable for studying motor, non-motor, and behavioral aspects of the disease. mdpi.com

Commonly used rodent models include the 6-hydroxydopamine (6-OHDA)-lesioned rat and the MPTP-treated mouse. nih.gov The 6-OHDA model is extensively used for evaluating symptomatic agents and neuroprotective strategies, providing a stable baseline to monitor efficacy. nih.gov Behavioral assessments in rodents often involve measuring movement, grip, or strength. nih.gov Specific tests include the open field test for general locomotor activity, the stepping test for akinesia, and the pole test for bradykinesia. nih.gov In unilaterally 6-OHDA-lesioned rats, drug-induced involuntary rotation is a key behavioral output used to assess parkinsonian disability and response to dopamine replacement therapy. frontiersin.org The reserpine-treated rat model is also considered to have strong predictive validity for early preclinical drug discovery stages, used to assess the efficacy of both dopaminergic and non-dopaminergic agents. nih.gov

Non-human primate (NHP) models, such as macaques, marmosets, and squirrel monkeys, are also utilized, particularly for studying pre-diagnostic non-motor symptoms like sleep and social behavior, as they better replicate human patterns compared to rodents. nih.govmdpi.com Social behavior changes, such as increased aggressiveness, can be assessed by monitoring facial expressions in female macaques. nih.gov The MPTP-treated primate model is considered highly clinically relevant, closely mimicking the clinical features of PD and developing clear dyskinesia upon repeated levodopa exposure. nih.gov

Studies in various animal species have shown that levodopa produces increased motor activity and reverses reserpine-induced Parkinson-like effects. hres.ca Entacapone, when administered orally to reserpine-treated mice receiving levodopa/carbidopa, has been shown to potentiate locomotor activity at doses of 3, 10, and 30 mg/kg. novartis.com In rats with unilateral 6-OHDA-induced lesions, entacapone administered orally also demonstrated effects. novartis.com

Theoretical and Computational Drug Design Studies

Computational methods and theoretical studies play a significant role in the design and evaluation of potential drug candidates, including inhibitors of enzymes relevant to this compound's components. Computer-aided drug design (CADD) techniques, such as quantitative structure-activity relationships (QSAR), molecular docking, molecular dynamics, and pharmacophore modeling, are employed to accelerate the drug discovery process. nih.govnih.gov

In Silico Approaches for Novel Inhibitor Discovery (e.g., Carbidopa Analogs)

In silico approaches are used to design and evaluate novel inhibitors for enzymes like DOPA decarboxylase (DDC), the target of carbidopa. Computational methods, including docking studies, are used to analyze the interaction between DDC and potential ligands. pharmainfo.in For instance, studies have utilized in silico analysis to design novel carbidopa analogues and evaluate their interaction with DDC. pharmainfo.inresearchgate.net These studies aim to identify compounds with higher affinity and better interaction with the enzyme than carbidopa itself, potentially leading to more effective DDC inhibitors. pharmainfo.inresearchgate.net One study reported a carbidopa analogue that showed higher affinity and better interaction with DDC in computational analysis. pharmainfo.inresearchgate.net Molecular docking protocols have also been used to virtually screen databases of compounds, such as tetrahydro-β-carboline derivatives, for putative ligands with inhibitory mechanisms against DDC. wu.ac.th

Structure-Activity Relationship (SAR) Derivations for Enzyme Inhibitors

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, particularly for enzyme inhibitors like those in this compound. SAR analysis helps in the design and optimization of inhibitors for enzymes such as COMT and DDC. sioc-journal.cnresearchgate.netacs.org

For COMT inhibitors like entacapone, SAR analysis of existing compounds has indicated that structures containing catechol moieties may possess inhibitory activity. sioc-journal.cn Studies combining molecular docking and 3D QSAR methods have examined the molecular interactions influencing the biological activity of COMT inhibitors. researchgate.netnih.gov These models suggest that interactions between the inhibitor's catechol oxygens and the Mg2+ ion in the COMT active site are important for binding. researchgate.netnih.gov Hydrogen bonding with specific residues (Lys144, Asn170, and Glu199) and hydrophobic contacts with others (Trp38, Pro174, and Leu198) also influence inhibitor binding. researchgate.netnih.gov Increasing the steric volume of certain substituents, such as the diethylamine (B46881) tail of entacapone, has been proposed to be favorable for COMT inhibitory activity. researchgate.netnih.gov Preclinical SAR studies on nitrocatechol COMT inhibitors have shown that the presence of a nitro group at the ortho-position to the hydroxyl group is crucial for high in vitro potency in rat brain homogenates. rsc.org Subsequent SAR studies focused on modifying other positions to improve pharmacokinetic properties. rsc.org

For DDC inhibitors like carbidopa, the crystal structures of DDC in complex with inhibitors provide molecular insights for developing new inhibitors with improved pharmacological characteristics. nih.gov Carbidopa binds to DDC by forming a hydrazone linkage with the cofactor, with its catechol ring buried in the active site. nih.gov SAR properties are also considered when designing carbidopa analogues using computational tools. pharmainfo.inresearchgate.net

Preclinical Toxicology Relevant to Mechanism of Action

Preclinical toxicology studies investigate potential harmful effects of drugs and their components, particularly those related to their mechanisms of action.

Enzyme-Related Toxicity in Animal Studies (e.g., Iron Chelation by Entacapone)

Preclinical studies have investigated the potential for enzyme-related toxicity. In repeated dose toxicity studies of entacapone in animals, anemia was observed, which is most likely attributed to the iron chelating properties of entacapone. europa.eueuropa.eufda.gov Entacapone can chelate iron in the gastrointestinal tract. europa.eueuropa.eumedsafe.govt.nz This iron chelation ability has also been shown to disrupt gut microbiome homeostasis in an animal model by inducing iron starvation in microbial populations. nih.gov Entacapone's nitrocatechol group can act as a bidentate ligand, forming stable complexes with transition metal ions like iron through its catecholate oxygen atoms. nih.gov

While tolcapone (B1682975), another COMT inhibitor, showed hepatotoxicity in preclinical animal studies, entacapone has not been associated with significant elevations in hepatic enzymes or severe hepatocellular toxicity in preclinical studies. neurology.org

Impact on Endogenous Catecholamine and Indoleamine Metabolism in Non-Human Subjects

The components of this compound can impact the metabolism of endogenous catecholamines and indoleamines due to their enzymatic targets. Carbidopa inhibits peripheral DDC, an enzyme involved in the biosynthesis of dopamine from levodopa and serotonin from L-5-hydroxytryptophan. nih.govdrugbank.com By inhibiting peripheral DDC, carbidopa prevents the metabolism of levodopa in the periphery, increasing the amount available to cross the blood-brain barrier. drugbank.comdergipark.org.tr

Entacapone inhibits COMT, an enzyme that metabolizes catecholamines, including dopamine, norepinephrine, and epinephrine, as well as their hydroxylated metabolites. hres.canovartis.comfda.gov In the presence of a DDC inhibitor like carbidopa, COMT becomes a major enzyme responsible for the metabolism of levodopa to 3-O-methyldopa (3-OMD) in the periphery. hres.canovartis.comfda.gov Entacapone decreases the degradation of levodopa in peripheral tissues by inhibiting this COMT-mediated metabolism, leading to more sustained plasma concentrations of levodopa. hres.canovartis.comfda.gov While entacapone primarily acts peripherally, animal studies have shown that it can inhibit central COMT activity to a minimal extent. hres.cafda.govfda.gov Importantly, entacapone has been reported to have minimal impact on the metabolism of other endogenous catecholamines, such as epinephrine and norepinephrine. nih.gov

The impact on indoleamine metabolism, specifically the conversion of L-5-hydroxytryptophan to serotonin by DDC, is also relevant. Since carbidopa inhibits DDC, it would be expected to affect the peripheral metabolism of L-5-hydroxytryptophan.

Theoretical Frameworks of Multi Target Pharmacotherapy

Principles of Polypharmacology Applied to Neurodegeneration

Polypharmacology is an approach that utilizes pharmaceutical agents designed to act on multiple targets. nih.gov This can be achieved through a single chemical entity that interacts with several targets or by combining multiple drugs. tandfonline.com Neurodegenerative disorders like Parkinson's disease are characterized by the dysregulation of multiple interconnected pathways, making them suitable candidates for polypharmacological strategies. nih.govbenthamdirect.com The rationale is that modulating several targets simultaneously can lead to a more effective therapeutic outcome compared to single-target agents. researchgate.net

The development of Stalevo is a direct application of this principle, specifically through a polypharmacy approach where multiple drug entities are combined. tandfonline.com It addresses the multifaceted challenge of dopamine (B1211576) replacement therapy. The progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, causing the primary motor symptoms of Parkinson's disease. nih.govdrugs.com The therapeutic goal is to restore dopaminergic function, but this is complicated by the metabolism and transport of dopamine precursors across the blood-brain barrier. drugs.compatsnap.com this compound's three components are designed to work in concert to overcome these hurdles, representing a rational combination therapy aimed at improving the clinical response to dopamine replacement. globalrx.com

Optimizing Levodopa (B1675098) Delivery and Sustaining Central Dopamine Levels

Levodopa, the metabolic precursor to dopamine, remains the most effective symptomatic treatment for Parkinson's disease. nih.gov Unlike dopamine, levodopa can cross the blood-brain barrier, where it is converted into dopamine to replenish depleted levels. drugs.comgpnotebook.com However, levodopa monotherapy is hindered by extensive peripheral metabolism. Up to 95% of an administered dose can be converted to dopamine outside the brain by enzymes such as DOPA decarboxylase (DDC) and catechol-O-methyltransferase (COMT). fda.gov This peripheral conversion not only reduces the amount of levodopa reaching the brain but also contributes to side effects. patsnap.comwikipedia.org Furthermore, the short plasma half-life of levodopa leads to fluctuating plasma concentrations, which is thought to contribute to the development of motor complications with long-term use. ovid.comnih.gov

The combination within this compound is engineered to optimize levodopa delivery by inhibiting its two main peripheral metabolic pathways. nih.gov

Carbidopa (B1219): This compound is an aromatic L-amino acid decarboxylase (AADC) inhibitor, also known as a DOPA decarboxylase (DDC) inhibitor. patsnap.comwikipedia.org Carbidopa does not cross the blood-brain barrier and therefore acts exclusively in the periphery. wikipedia.orgwikipedia.org By blocking the DDC enzyme, carbidopa prevents the premature conversion of levodopa to dopamine in the bloodstream, which significantly increases the bioavailability of levodopa to the brain. patsnap.comgpnotebook.comrxlist.com This allows for a lower dose of levodopa to be administered to achieve a therapeutic effect. rxlist.com

Entacapone (B1671355): This agent is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). wikipedia.orgdrugbank.com In the presence of a DDC inhibitor like carbidopa, COMT becomes the primary enzyme responsible for the peripheral breakdown of levodopa into the inactive metabolite 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD). fda.govwikipedia.org Entacapone inhibits this peripheral COMT activity, further preserving the levodopa pool available for transport into the central nervous system. nih.govparkinson.org This action prolongs the elimination half-life of levodopa, leading to more sustained and stable plasma levels. nih.govfda.govnih.gov

The combined action of carbidopa and entacapone significantly alters the pharmacokinetics of levodopa, resulting in more consistent dopaminergic stimulation in the brain. nih.govdrugbank.com

| Component | Mechanism of Action | Effect on Levodopa Pharmacokinetics |

|---|---|---|

| Levodopa | Dopamine precursor; crosses the blood-brain barrier. drugs.com | Provides the therapeutic agent for conversion to dopamine in the brain. drugs.com |

| Carbidopa | Inhibits peripheral DOPA decarboxylase (DDC). patsnap.comwikipedia.org | Increases levodopa bioavailability by preventing its conversion to dopamine outside the brain. patsnap.com |

| Entacapone | Inhibits peripheral catechol-O-methyltransferase (COMT). fda.govwikipedia.org | Prolongs levodopa's plasma half-life by preventing its degradation to 3-OMD. nih.govfda.govnih.gov |

Concepts of Pharmacodynamic Synergy in Combination Therapies

Pharmacodynamic synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. youtube.com The this compound formulation is a clear example of this principle, as carbidopa and entacapone act synergistically to enhance the therapeutic effects of levodopa. medscape.comyoutube.com Neither carbidopa nor entacapone possesses intrinsic anti-parkinsonian activity; their clinical benefit is entirely dependent on their ability to modify the pharmacology of levodopa. parkinson.org

The synergy arises from targeting two distinct but complementary enzymatic pathways involved in levodopa's peripheral metabolism. youtube.comtandfonline.com

Carbidopa's inhibition of DDC ensures that more levodopa is available to be transported into the brain. gpnotebook.com

Entacapone's inhibition of COMT further protects this available levodopa from being metabolized to an inactive compound, thereby extending the time it remains in circulation. nih.govparkinson.org

This dual-enzyme inhibition strategy results in a more profound and sustained increase in central levodopa availability than could be achieved with an inhibitor of either enzyme alone. nih.govfda.gov This enhanced and more stable delivery of levodopa to the brain allows for more continuous stimulation of dopamine receptors, which is believed to be crucial for managing motor symptoms more effectively. nih.govdrugbank.com

| Therapeutic Approach | Primary Mechanism | Outcome |

|---|---|---|

| Levodopa Monotherapy | Dopamine replacement. | Low bioavailability due to high peripheral metabolism. |

| Levodopa + Carbidopa | Inhibits DDC, a major metabolic pathway. wikipedia.org | Increased levodopa bioavailability. patsnap.com |

| Levodopa + Carbidopa + Entacapone (this compound) | Inhibits both DDC and COMT, the two main peripheral metabolic pathways. nih.govpatsnap.comfda.gov | Synergistically maximizes levodopa bioavailability and prolongs its therapeutic effect. nih.govfda.govnih.gov |

Evolution of Pharmacological Strategies for Dopaminergic Deficiencies

The pharmacological management of dopaminergic deficiencies has evolved significantly over several decades. Initial therapies for Parkinson's disease included anticholinergic agents. scirp.org The discovery of dopamine's role and the introduction of levodopa in the 1960s revolutionized treatment, establishing it as the gold standard for symptomatic relief. nih.govnih.gov

However, the long-term use of levodopa revealed challenges, primarily the emergence of motor complications such as "wearing-off" phenomena and dyskinesias. nih.govovid.com These complications are linked to the non-physiological, pulsatile stimulation of dopamine receptors resulting from levodopa's short half-life. nih.gov This realization prompted a strategic shift from levodopa monotherapy toward more sophisticated approaches aimed at providing more continuous dopaminergic stimulation. nih.gov

This evolution led to the development of adjunctive therapies. The first step was combining levodopa with a peripheral DDC inhibitor like carbidopa. gpnotebook.com Subsequently, other drug classes were introduced as adjuncts, including dopamine agonists and monoamine oxidase-B (MAO-B) inhibitors. nih.govnih.govwww.nhs.uk The development of COMT inhibitors, such as entacapone, represented a further refinement of this strategy, specifically targeting a key pathway of levodopa metabolism that was not addressed by DDC inhibitors. nih.govnih.gov

The creation of a single-tablet, triple-combination formulation like this compound is the logical culmination of this evolutionary path. nih.gov It integrates the core therapeutic agent (levodopa) with two distinct enzyme inhibitors (carbidopa and entacapone) that optimize its delivery and duration of action. globalrx.com This strategy embodies the modern understanding that managing complex neurodegenerative diseases often requires a multi-faceted, synergistic approach to address the underlying neurochemical deficits more comprehensively and stably. nih.govnih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Amantadine |

| Apomorphine |

| Atropine |

| Benserazide |

| Carbidopa |

| Creatine |

| Dobutamine |

| Donepezil |

| Dopamine |

| Entacapone |

| Epinephrine (B1671497) |

| Isoproterenol |

| Levodopa (L-DOPA) |

| Lithium |

| Norepinephrine (B1679862) |

| Opicapone (B609759) |

| Pramipexole |

| Rasagiline |

| Riluzole |

| Ropinirole |

| Safinamide |

| Scopolamine |

| Selegiline |

| Tolcapone (B1682975) |

| Tranylcypromine |

| Tryptophan |

| Tyramine |

| 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD) |

| 5-hydroxytryptophan (5-HTP) |

| α-methyldopa |

Conclusion and Future Research Directions

Remaining Mechanistic Elucidations

Despite the established roles of levodopa (B1675098), carbidopa (B1219), and entacapone (B1671355), further research is needed to fully elucidate the intricate mechanisms underlying their combined effects, particularly at the cellular and molecular levels within the central nervous system. While entacapone's primary role is peripheral COMT inhibition, its potential central effects or indirect modulation of neurotransmitter systems beyond dopamine (B1211576) warrant further investigation. Understanding the precise interplay between enhanced central levodopa availability due to peripheral enzyme inhibition and the downstream effects on various neuronal circuits, including non-dopaminergic pathways implicated in motor complications like dyskinesias, remains an area for future research. nih.gov Investigating how the pulsatile versus more sustained dopaminergic stimulation achieved with entacapone impacts long-term neuronal plasticity and contributes to or mitigates motor complications is crucial. nih.govmdpi.com

Advancements in Preclinical Modeling

Advancements in preclinical modeling are essential to better understand the pharmacokinetics and pharmacodynamics of the Stalevo combination and to predict clinical outcomes. While animal models of Parkinson's disease have been instrumental in demonstrating the benefits of continuous dopaminergic stimulation, refining these models to more accurately mimic the complexities of human Parkinson's disease progression and the development of motor complications is a key future direction. nih.govpracticalneurology.com Developing in vitro and in vivo models that can effectively assess the interactions between levodopa, carbidopa, and entacapone, including their absorption, distribution, metabolism, and excretion profiles in a combined formulation, will be vital for optimizing future therapeutic strategies. henryford.com Preclinical studies could also focus on the impact of the combination on specific non-dopaminergic systems hypothesized to be involved in treatment response and complications. nih.gov

Innovative Analytical Approaches

The development and application of innovative analytical approaches are critical for the comprehensive study of this compound and its components. While established methods like HPLC are widely used for the simultaneous estimation of levodopa, carbidopa, and entacapone in various matrices, there is a need for more sensitive, specific, and high-throughput techniques. thepharmajournal.comresearchgate.netnih.govijpsr.commdpi.com Future research could explore the use of advanced mass spectrometry-based methods, including LC-MS/MS, for improved quantification of the compounds and their metabolites in biological samples, offering better insights into their pharmacokinetics and potential interactions. researchgate.netmdpi.com The development of analytical techniques capable of assessing the spatial distribution and concentration of each component within brain tissue could provide valuable information regarding their delivery and activity at the site of action. Furthermore, innovative analytical methods are needed to assess the stability and dissolution profiles of the multi-component formulation under various conditions. google.com

Unexplored Theoretical Paradigms for Multi-Component Systems

The study of this compound as a multi-component system necessitates the exploration of unexplored theoretical paradigms beyond simple additive or synergistic models. While the concept of synergy is often applied to drug combinations, the interaction between levodopa, carbidopa, and entacapone involves complex pharmacokinetic and pharmacodynamic influences. nih.govatsjournals.orgoup.com Future research could leverage systems biology and computational modeling to develop more sophisticated theoretical frameworks that account for the dynamic interactions between the three compounds, their metabolic pathways, and their effects on diverse biological targets. oup.com Concepts like "independent drug action" and "bet-hedging," which have been discussed in the context of other combination therapies, could offer alternative perspectives for understanding the observed clinical benefits of this compound in a heterogeneous patient population. nih.govharvard.edu Applying machine learning approaches to analyze complex datasets from preclinical and clinical studies could help identify novel interaction patterns and predict individual patient responses to the combination therapy. oup.com

Q & A

Basic Research Questions

Q. How do researchers design experiments to evaluate the pharmacokinetic interactions between Levodopa, Carbidopa, and Entacapone in Stalevo?

- Methodological Answer : Pharmacokinetic studies typically employ crossover designs in animal or human models, measuring plasma concentrations of each component using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) . Dosage regimens should align with clinical equivalents (e.g., L50 vs. L100 tablets) while controlling for variables like food intake and circadian rhythms . Researchers must report bioavailability, half-life, and metabolic pathways, adhering to reproducibility standards outlined in Reviews in Analytical Chemistry .

Q. What experimental models are appropriate for assessing this compound's efficacy in early-stage Parkinson's disease?

- Methodological Answer : Preclinical studies often use 6-hydroxydopamine (6-OHDA)-lesioned rodents or MPTP-induced primate models to simulate dopaminergic neuron loss . In clinical trials, randomized controlled trials (RCTs) with unified Parkinson’s disease rating scale (UPDRS) scores as primary endpoints are standard. Ensure blinding and stratification by disease severity to mitigate bias .

Q. How should researchers address variability in motor response data during this compound administration?

- Methodological Answer : Implement continuous motion sensors (e.g., accelerometers) and standardized diaries to quantify "on-off" fluctuations . Statistical methods like mixed-effects models can account for intra-subject variability, while sensitivity analyses identify outliers. Transparent reporting of dropout rates and adverse events (e.g., dyskinesias) is critical .

Advanced Research Questions

Q. How can contradictions in long-term efficacy data for this compound be resolved?

- Methodological Answer : Conflicting results (e.g., diminished response over time) require systematic reviews with meta-regression to assess covariates like disease progression or dosage adjustments . Researchers should compare this compound monotherapy vs. adjunctive regimens using Kaplan-Meier survival curves for time-to-treatment failure .

Q. What methodologies validate this compound's neuroprotective claims in vitro and in vivo?

- Methodological Answer : In vitro models (e.g., SH-SY5Y cells exposed to oxidative stress) measure markers like glutathione peroxidase and caspase-3 activity . For in vivo validation, use PET imaging with dopaminergic tracers (e.g., ¹⁸F-DOPA) in longitudinal studies. Critically evaluate confounders such as compensatory mechanisms in animal models .

Q. How do researchers analyze the impact of Entacapone on Levodopa bioavailability in heterogeneous patient populations?

- Methodological Answer : Population pharmacokinetic (PopPK) modeling with nonlinear mixed-effects (NLME) software (e.g., NONMEM) quantifies covariates like age, renal function, and COMT genotype . Stratify analyses by this compound formulations (e.g., L50 vs. L200) and validate with bootstrap resampling .

Data Presentation and Reproducibility Guidelines

Key Challenges and Mitigation Strategies

- Challenge : Confounding from polypharmacy in Parkinson’s patients.